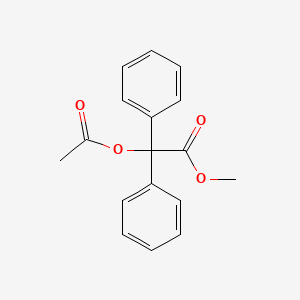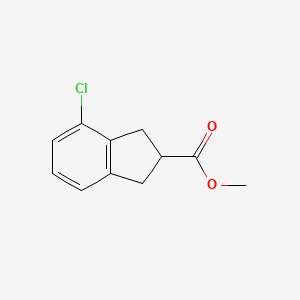
methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a chloro substituent at the 4-position and a carboxylate ester group at the 2-position of the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-chloroindanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the desired product . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 4-chloro-2,3-dihydro-1H-indene-2-methanol.
Substitution: Formation of 4-amino-2,3-dihydro-1H-indene-2-carboxylate or 4-thio-2,3-dihydro-1H-indene-2-carboxylate.
科学研究应用
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and carboxylate ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Methyl 4-methyl-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific chloro substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
属性
IUPAC Name |
methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBLYONMGATOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
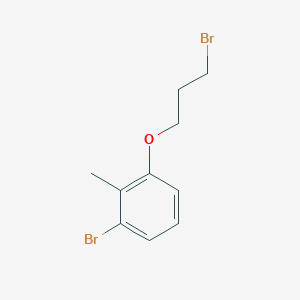
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
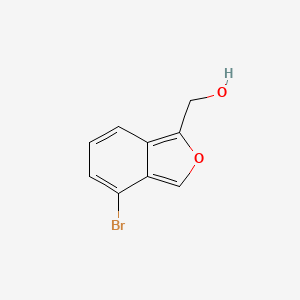
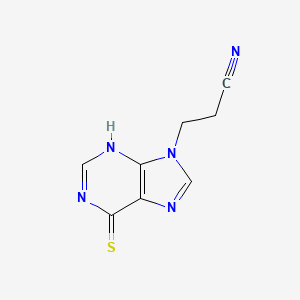
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

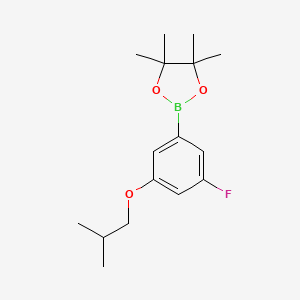
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
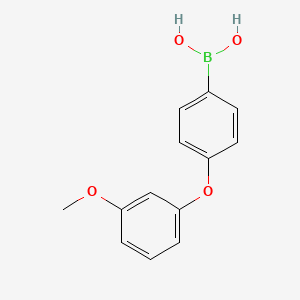

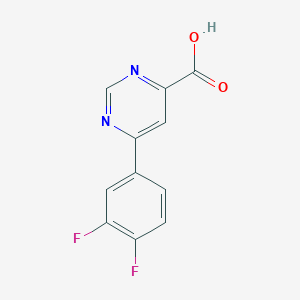
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

